4-[(4-Chloro-3-nitro-1H-pyrazol-1-YL)methyl]-5-methylisoxazole-3-carboxylic acid
Description
4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid (CAS: 1006441-88-8) is a heterocyclic compound featuring a pyrazole ring substituted with chloro and nitro groups, fused to an isoxazole-carboxylic acid moiety. Its molecular formula is C₉H₇ClN₄O₅ (molar mass: 286.63 g/mol).
Properties
IUPAC Name |
4-[(4-chloro-3-nitropyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O5/c1-4-5(7(9(15)16)12-19-4)2-13-3-6(10)8(11-13)14(17)18/h3H,2H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYVMRNVXGPMJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)CN2C=C(C(=N2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by chlorination and nitration to introduce the chloro and nitro groups.
Isoxazole Ring Formation: The isoxazole ring is often formed through a cyclization reaction involving a β-keto ester and hydroxylamine.
Coupling of Rings: The pyrazole and isoxazole rings are then coupled through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a suitable isoxazole precursor.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group, significantly altering the compound’s properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chloro and nitro positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or electrophiles like alkyl halides for electrophilic substitution are common.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors or receptor modulators.
Medicine: It is investigated for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid exerts its effects involves interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity. The chloro substituent may enhance the compound’s binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Isoxazole Hybrids
- The absence of these groups may reduce electrophilicity and alter solubility compared to the target compound. Its biological activity (e.g., enzyme inhibition) is noted in studies, though specific data are unavailable .
5-Methylisoxazole-3-carboxylic acid (CAS 3405-77-4):
A simpler derivative without the pyrazole moiety. It is commercially available (97% purity, 1g for ¥2,700) and serves as a precursor for synthesizing more complex hybrids. Its lower molecular weight (127.11 g/mol) and lack of nitro/chloro groups make it less sterically hindered .
Chloro/Nitro-Substituted Pyrazoles
- 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a): Synthesized via EDCI/HOBt coupling, this compound (yield: 68%, mp: 133–135°C) shares a chloro-substituted pyrazole core but includes a carboxamide group instead of a carboxylic acid.
- 5-Chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid (CAS 926205-49-4): With a benzyl-substituted pyrazole and carboxylic acid group, this compound (C₁₃H₁₂ClNO₂) differs in substituent placement. The absence of a nitro group may reduce oxidative stress-related activity but improve stability .
Benzoic Acid Derivatives
- 3-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid (CAS 402720-00-7): Replacing the isoxazole with a benzoic acid group alters electronic properties. The aromatic ring may enhance π-π stacking in molecular interactions, while the nitro group retains electrophilic character. No yield or biological data are reported .
Physical Properties
- Melting Points: Chloro/nitro-substituted pyrazoles exhibit higher melting points (e.g., 3b: 171–172°C) compared to non-halogenated analogs (3c: 123–125°C), indicating stronger intermolecular forces due to polar substituents .
- Solubility : The carboxylic acid group in the target compound likely improves aqueous solubility relative to ester or amide derivatives (e.g., 4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate), which are more lipophilic .
Spectroscopic Data
- ¹H-NMR : Pyrazole protons in similar compounds resonate at δ 7.2–8.1 ppm, while methyl groups appear at δ 2.4–2.6 ppm. The nitro group’s presence may deshield adjacent protons, as seen in compound 3d (δ 7.21–7.51 ppm) .
- MS (ESI) : Molecular ion peaks for chloro/nitro pyrazoles (e.g., [M+H]⁺ 437.1 for 3b) align with theoretical masses, confirming structural integrity .
Commercial and Analytical Considerations
Biological Activity
4-[(4-Chloro-3-nitro-1H-pyrazol-1-YL)methyl]-5-methylisoxazole-3-carboxylic acid (CAS RN: 491831-83-5) is a heterocyclic compound that exhibits significant biological activity, particularly in medicinal chemistry. This article delves into its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 295.68 g/mol. The structure comprises a pyrazole ring substituted with a chloro and nitro group, as well as an isoxazole moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀ClN₃O₄ |
| Molecular Weight | 295.68 g/mol |
| Density | 1.53 g/cm³ |
| Boiling Point | 535.8 °C at 760 mmHg |
| Flash Point | 277.8 °C |
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Inhibition : The presence of the nitro group allows for bioreduction, leading to reactive intermediates that can inhibit specific enzymes.
- Receptor Modulation : The carboxylic acid group facilitates hydrogen bonding with protein targets, potentially influencing receptor activity.
- Hydrophobic Interactions : The chloro substituent enhances binding affinity through hydrophobic interactions with lipid membranes or protein pockets .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives of pyrazole compounds, including those similar to this compound, display potent antimicrobial properties against various bacterial strains and fungi. For instance, compounds with similar structures have been tested against Escherichia coli and Aspergillus niger, demonstrating significant inhibitory effects .
Anticancer Properties
The compound has been investigated for its potential as an anticancer agent, particularly in breast cancer models. In vitro studies revealed that pyrazole derivatives can enhance the efficacy of conventional chemotherapeutics like doxorubicin, suggesting a synergistic effect in cancer treatment .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of related pyrazole compounds, showing substantial inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at low concentrations . This suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of compounds related to 4-[(4-Chloro-3-nitro-1H-pyrazol-1-YL)methyl]-5-methylisoxazole-3-carboxylic acid:
- Antifungal Activity : A study demonstrated that pyrazole carboxamides exhibited notable antifungal activity against multiple phytopathogenic fungi .
- Synergistic Effects in Cancer Therapy : Research involving breast cancer cell lines showed that certain pyrazole derivatives could significantly enhance the cytotoxic effects of doxorubicin, indicating their potential as adjunct therapies in cancer treatment .
- Antimicrobial Screening : Various derivatives were screened for antimicrobial efficacy against standard pathogens, with several compounds showing promising results comparable to established antibiotics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-[(4-Chloro-3-nitro-1H-pyrazol-1-YL)methyl]-5-methylisoxazole-3-carboxylic acid, and how do substituent positions influence reaction yields?
- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, describes a nucleophilic reaction between a pyrazole precursor and an isoxazole derivative using K₂CO₃ as a base catalyst. The chloro and nitro groups on the pyrazole ring (positions 4 and 3) may sterically hinder reactivity, requiring optimized reaction times (24–48 hours) and polar aprotic solvents like DMF to enhance yields . highlights the use of Biginelli reactions for structurally related isoxazole-pyrazole hybrids, suggesting one-pot multicomponent reactions as a viable approach .
Q. How can spectroscopic and crystallographic techniques be applied to confirm the structure of this compound?
- Methodology :
- NMR : Use ¹H/¹³C NMR to verify substituent positions, particularly the methyl group on the isoxazole (δ ~2.3 ppm) and the nitro group on the pyrazole (δ ~8.5 ppm for aromatic protons) .
- XRD : Single-crystal X-ray diffraction (e.g., SHELXL refinement, as in and ) resolves spatial arrangements, such as the torsion angle between the pyrazole and isoxazole rings, which is critical for assessing planarity .
Q. What solubility profiles and stability considerations are critical for handling this compound in vitro?
- Methodology : The carboxylic acid moiety confers moderate water solubility at neutral pH. Stability studies ( ) recommend storage at –20°C under inert atmospheres to prevent nitro-group reduction or hydrolysis of the methylisoxazole ring. Solubility in DMSO (>10 mM) makes it suitable for biological assays, but precipitation in aqueous buffers requires sonication or co-solvents like PEG-400 .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodology : and suggest testing antibacterial activity via MIC assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) and enzyme inhibition (e.g., COX-2 or kinases) using fluorometric assays. The nitro group may enhance electrophilic interactions with enzyme active sites .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data versus computational docking results for this compound?
- Methodology : Discrepancies between experimental (XRD) and predicted (DFT) bond lengths may arise from solvent effects or crystal packing. Use ORTEP-3 ( ) to model thermal ellipsoids and compare with docking software (e.g., AutoDock Vina). Refine force field parameters to account for nitro-group polarization .
Q. What strategies optimize the compound’s selectivity in enzyme inhibition studies?
- Replace the nitro group with a sulfonamide to reduce off-target effects.
- Introduce a halogen at the pyrazole’s 4-position (e.g., Br instead of Cl) to enhance hydrophobic interactions .
Q. How do solvent polarity and temperature affect the compound’s reactivity in multi-step syntheses?
- Methodology : and recommend kinetic studies using HPLC to monitor intermediates. Polar solvents (e.g., DMF) accelerate nitro-group displacement but may promote side reactions. Lower temperatures (–10°C) improve regioselectivity during alkylation steps .
Q. What computational models predict the compound’s pharmacokinetic properties, and what are their limitations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
